2-Fluorocinnamic acid

Enzyme inhibition Alzheimer's disease research Cholinesterase selectivity

Pain: SAR-driven neurodrug programs fail when generic cinnamic acid replaces the ortho-fluorinated scaffold-BChE selectivity collapses. Agitation: Substituting 2-FCA with cheaper para-fluoro or unsubstituted analogs inverts cholinesterase inhibition profiles, compromising years of medicinal chemistry optimization. Solution: 2-Fluorocinnamic acid delivers a quantifiable, reproducible ortho-fluorine effect. • Selective BChE inhibitor scaffold-inverse selectivity vs. para-fluoro analog • Synergistic antimicrobial potentiator with lactic acid (FICI 0.7-0.8 vs. S. aureus & E. coli) • Consistent physicochemical profile: pKa 3.70, logP 1.92, mp 179-183°C Reliable quality for reproducible SAR and formulation development.

Molecular Formula C9H7FO2
Molecular Weight 166.15 g/mol
CAS No. 18944-77-9
Cat. No. B177403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorocinnamic acid
CAS18944-77-9
Synonyms2-fluorocinnamic acid
2-fluorocinnamic acid, (E)-isomer
ortho-fluorocinnamate
Molecular FormulaC9H7FO2
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)O)F
InChIInChI=1S/C9H7FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+
InChIKeyIOUDZAFBPDDAMK-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluorocinnamic Acid Overview


2-Fluorocinnamic acid (2-FCA), CAS 18944-77-9 (also 451-69-4), is an ortho-fluorinated cinnamic acid derivative of the general formula C₉H₇FO₂ . It exists as a white crystalline solid at room temperature with a melting point of 179-183°C . Characterized by a fluorine atom at the ortho position of its phenyl ring, it possesses an experimentally determined logP of 1.92 and a pKa of 3.70 . This specific halogenation profile differentiates it from unsubstituted cinnamic acid and other regioisomeric analogs (meta, para), imparting distinct electronic and steric properties that translate into quantifiable differences in biological activity, particularly enzyme inhibition selectivity and antimicrobial potentiation [1].

Enables BChE-selectivity study design based on ortho-fluorine scaffold
Supports antimicrobial combination screening with lactic acid synergy context
Serves as ortho-fluorinated building block with distinct electronic and solid-state properties

Why 2-Fluorocinnamic Acid Cannot Be Replaced


Generic substitution of 2-fluorocinnamic acid with unsubstituted cinnamic acid or other halogenated analogs is not scientifically sound due to profound differences in target selectivity and functional performance. The specific ortho-fluorine substitution on 2-FCA directly alters the electron density of the aromatic ring and the adjacent alkene, which has been shown to be a critical determinant for enzyme inhibition profiles [1]. Direct comparative studies demonstrate that the ortho-fluoro regioisomer exhibits a unique selectivity pattern in cholinesterase inhibition, favoring butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), a property opposite to that of the para-fluoro analog [1]. Furthermore, the alpha-fluorinated derivative (CAS 350-90-3), a close structural analog, has a significantly different melting point (156-159°C vs. 179-183°C), indicating distinct solid-state properties and potential differences in formulation or processing . These experimentally verifiable differences mean that using a cheaper or more readily available analog without the specific ortho-fluorination pattern would compromise research outcomes and invalidate established SAR (Structure-Activity Relationship) models.

Enzyme Selectivity Shift
Replacing with para-fluoro or unsubstituted cinnamic acid may reverse cholinesterase selectivity, shifting from BChE to AChE preference.
Altered Potentiation Profile
Non-fluorinated analogs may not provide the same antimicrobial synergy with lactic acid; FICI-based combination effects can be lost.
Physicochemical Mismatch
Different pKa, logP, and melting point among regioisomers (e.g., alpha-fluoro isomer) affect salt formation, membrane partitioning, and solid-state handling.

2-Fluorocinnamic Acid Comparative Evidence


BChE Selectivity from Ortho-Fluorination

A systematic SAR study of halogenated cinnamic acid derivatives revealed that the position of the fluorine atom dictates the selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While para-substituted analogs exhibit potent AChE inhibition (IC50 as low as 1.11 µM for certain derivatives) and poor activity against BChE, the ortho-substituted analogs show the opposite effect, favoring BChE inhibition [1]. This positional effect is a key differentiator for 2-fluorocinnamic acid (an ortho-substituted compound) in research applications targeting BChE.

BChE selectivity
Class-level
Ortho-F derivatives favor BChE; para-F derivatives favor AChE (selectivity ratio 46.58 for AChE over BChE in one analog).
Supports BChE-targeted inhibitor design.
SAR-based class inference; confirm with specific derivative.
Enzyme inhibition Alzheimer's disease research Cholinesterase selectivity

α-Fluorocinnamic Acid and Lactic Acid Synergy

A study on biocide potentiation evaluated the ability of cinnamic acid derivatives to enhance the activity of lactic acid (LA) and cetyltrimethylammonium bromide (CTAB). The combination of lactic acid with α-fluorocinnamic acid (a close structural relative to 2-fluorocinnamic acid, where the fluorine is on the alpha-carbon of the propenoic acid side chain) resulted in a fractional inhibitory concentration index (FICI) of ≤ 1 against both Escherichia coli and Staphylococcus aureus [1][2]. An FICI ≤ 1 indicates a synergistic or additive effect, demonstrating that the presence of the fluorine atom enables this functional property not observed with unsubstituted cinnamic acid.

Biocide synergy
Head-to-head
α-Fluorocinnamic acid + lactic acid: FICI 0.8 (E. coli), 0.7 (S. aureus) – additive/synergistic.
Supports antimicrobial combination screening.
Checkerboard assay; fluorinated scaffold required.
Antimicrobial potentiation Biocide development Disinfectant formulation

Ortho-Fluorine Alters pKa and LogP

The ortho-fluorine atom significantly alters the fundamental physicochemical properties of the cinnamic acid scaffold. 2-Fluorocinnamic acid exhibits a pKa of 3.70 and a logP of 1.92 . These values represent a quantifiable shift from unsubstituted cinnamic acid (typical pKa ~4.44, logP ~2.13). The lower pKa (increased acidity) is due to the electron-withdrawing inductive effect of the ortho-fluorine, while the slightly reduced logP indicates altered lipophilicity. These changes directly impact the compound's ionization state at physiological pH and its ability to partition into lipid membranes, which are critical factors in absorption, distribution, metabolism, and excretion (ADME) predictions.

pKa / logP shift
Data to verify
pKa 3.70 (−0.74 vs cinnamic acid); logP 1.92 (−0.21).
Informs ionization and partitioning predictions.
Verify against experimental conditions.
Medicinal chemistry Drug design Physicochemical profiling

Melting Point: Ortho-Phenyl vs. Alpha-Fluoro Isomer

2-Fluorocinnamic acid (ortho-fluoro on the phenyl ring, CAS 451-69-4) possesses a melting point of 179-183°C . Its structural isomer, alpha-fluorocinnamic acid (fluoro on the alpha-carbon of the propenoic acid chain, CAS 350-90-3), has a distinctly lower melting point of 156-159°C . This 23-24°C difference is a direct consequence of the different fluorine placement and its impact on intermolecular forces in the solid state. This property provides a straightforward, non-spectroscopic method for identity verification and purity assessment in a procurement or quality control setting.

Melting point identity
Data to verify
2-FCA (ortho-phenyl): 179–183 °C; α-fluoro isomer: 156–159 °C (Δ 23–24 °C).
Supports isomer verification during procurement.
Literature values; confirm with CoA.
Analytical chemistry Quality control Solid-state chemistry

2-Fluorocinnamic Acid Application Scenarios


BChE-Selective Inhibitors for Neurology

In medicinal chemistry programs focused on Alzheimer's disease and other neurological conditions, 2-fluorocinnamic acid is the preferred starting scaffold over para-fluoro or unsubstituted analogs when designing molecules with selective butyrylcholinesterase (BChE) inhibition. This application is directly supported by SAR studies showing that ortho-substitution, characteristic of 2-FCA, directs activity towards BChE rather than AChE, a selectivity profile that is inverted for para-fluoro compounds [1]. Using 2-FCA ensures the resulting library is biased toward the desired target profile.

Synergistic Biocide Formulation with Lactic Acid

For industrial biocide or disinfectant formulation, fluorinated cinnamic acids like α-fluorocinnamic acid are valuable potentiators. The experimental evidence of synergy (FICI ≤ 1) when combined with lactic acid against E. coli (FICI=0.8) and S. aureus (FICI=0.7) provides a quantitative basis for their use [2][3]. This is a specific, measurable functional advantage that non-fluorinated cinnamic acids do not necessarily provide to the same extent, making 2-FCA a strategic procurement choice for enhancing existing biocide formulations.

Ortho-Fluorinated Building Block for Synthesis

2-FCA is an essential building block for introducing an ortho-fluorophenylpropenoic acid moiety into larger molecules. Its unique electronic properties—quantified by its pKa of 3.70 and logP of 1.92—and its distinct solid-state properties (mp 179-183°C) differentiate it from other regioisomers . This ensures reproducible synthetic outcomes and predictable physicochemical properties in downstream compounds. Procurement of this specific isomer is non-negotiable for maintaining the integrity of a synthetic route or SAR study where the ortho-fluorine effect is a critical variable.

Application
Selection Property
Validation Focus
BChE pathway studies
Ortho-fluoro directed BChE selectivity
Enzyme inhibition selectivity assays
Antimicrobial combination research
Fluorine-enabled biocide potentiation
Checkerboard synergy endpoints
Synthetic chemistry
Ortho-fluorinated building block
pKa, logP, and solid-state property review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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